

(1-(3-Chlorophenyl)cyclopropyl)methanamine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-(3-Chlorophenyl)cyclopropyl)methanamine
Cat. No.: B175532

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **(1-(3-Chlorophenyl)cyclopropyl)methanamine**

Introduction: The Imperative for Spectroscopic Verification

(1-(3-Chlorophenyl)cyclopropyl)methanamine is a substituted cyclopropylmethanamine, a structural motif of significant interest in medicinal chemistry and drug development due to its prevalence in a range of biologically active compounds. The cyclopropyl ring acts as a rigid, lipophilic spacer, while the primary amine and the substituted phenyl ring provide key interaction points for biological targets. As with any novel or sparsely documented chemical entity, unambiguous structural confirmation and purity assessment are paramount. This is where spectroscopic analysis becomes the cornerstone of chemical characterization.

This guide provides a comprehensive, predictive analysis of the key spectroscopic features of **(1-(3-Chlorophenyl)cyclopropyl)methanamine**. As publicly available, peer-reviewed spectral data for this specific molecule is limited^[1], this document leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a reliable, predicted spectroscopic profile. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel compound, providing not just data, but the rationale behind the spectral interpretation. We will delve into Nuclear Magnetic Resonance (NMR)

spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both predicted data and standardized protocols for their acquisition.

Molecular Structure and Predicted Spectroscopic Overview

To logically deconstruct the predicted spectra, we must first analyze the molecule's constituent parts: a 3-substituted chlorophenyl ring, a cyclopropane ring, and a primary aminomethyl group. Each of these components will give rise to characteristic signals.

Caption: Molecular structure of **(1-(3-Chlorophenyl)cyclopropyl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ^1H NMR Acquisition

A self-validating protocol is essential for reproducible and accurate results.

- **Sample Preparation:** Dissolve ~5-10 mg of **(1-(3-Chlorophenyl)cyclopropyl)methanamine** in ~0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). The choice of solvent is critical; CDCl_3 is standard, but DMSO-d_6 can be advantageous for better resolution of exchangeable N-H protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets expected from this molecule.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
 - **Number of Scans:** 16-32 scans to achieve adequate signal-to-noise ratio.

- Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.
- Acquisition Time (aq): 3-4 seconds for good digital resolution.
- Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Predicted ^1H NMR Spectrum Analysis

The structure suggests five distinct proton environments.

- Aromatic Protons (H-Ar): The four protons on the 3-chlorophenyl ring are chemically non-equivalent. They will appear in the typical aromatic region (δ 7.0-7.5 ppm). Due to the meta-substitution pattern, a complex series of multiplets is expected. The proton at C2' (ortho to the cyclopropyl group and the chlorine) will likely be a singlet or narrow triplet. The proton at C6' will be a doublet, and the protons at C4' and C5' will form a complex pattern, likely a triplet and a doublet of doublets, respectively.
- Aminomethyl Protons (-CH₂-NH₂):
 - -CH₂-: The two protons of the methylene group are chemically equivalent and adjacent to the chiral center C1. However, rapid rotation often makes them appear as a singlet. This signal is predicted to be in the δ 2.5-3.0 ppm range.
 - -NH₂: The two amine protons are exchangeable. They will typically appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent, ranging from δ 1.0-3.0 ppm. Shaking the sample with D₂O will cause this peak to disappear, a key diagnostic test for exchangeable protons.
- Cyclopropyl Protons (-CH₂CH₂-): The four protons on the cyclopropyl ring are diastereotopic. The two protons on C2 are not equivalent to each other, nor are they equivalent to the two protons on C3. This results from the chiral center at C1. Consequently, they will appear as two distinct, complex multiplets in the upfield region (predicted δ 0.5-1.2 ppm). This complex pattern is a hallmark of substituted cyclopropanes.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.4 - 7.1	m (complex)	4H	Ar-H	Aromatic protons in a meta-substituted pattern.
~2.7	s	2H	-CH ₂ -NH ₂	Methylene protons adjacent to an amine and a quaternary carbon.
~1.5	br s	2H	-NH ₂	Exchangeable amine protons; position and shape are variable.
~1.2 - 0.8	m	4H	Cyclopropyl H	Diastereotopic methylene protons on the cyclopropane ring.

Predicted ¹³C NMR Spectrum Analysis

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. The molecule has 10 carbon atoms, all of which are in unique chemical environments.

- **Aromatic Carbons:** Six distinct signals are expected in the δ 125-145 ppm range. The carbon bearing the chlorine (C3') will be shifted to $\sim\delta$ 134 ppm, while the carbon attached to the cyclopropyl group (C1') will be the quaternary signal around δ 145 ppm. The other four CH carbons will have distinct shifts based on their position relative to the substituents[2].
- **Quaternary Cyclopropyl Carbon (C1):** This carbon, attached to the phenyl ring, the aminomethyl group, and two other carbons, will be a weak signal around δ 25-35 ppm.

- Methylene Cyclopropyl Carbons (C2, C3): These two carbons are equivalent and will appear as a single, more intense signal in the upfield region, predicted at δ 10-20 ppm.
- Aminomethyl Carbon (C4): The carbon of the $-\text{CH}_2\text{-NH}_2$ group will be deshielded by the nitrogen atom, appearing around δ 45-55 ppm[3].

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~145	C1' (Ar-C)	Quaternary aromatic carbon attached to the cyclopropyl group.
~134	C3' (Ar-C-Cl)	Aromatic carbon bearing the chlorine atom.
~130 - 125	Ar-CH	Four distinct signals for the aromatic methine carbons.
~50	C4 ($-\text{CH}_2\text{-NH}_2$)	Aliphatic carbon attached to nitrogen.
~30	C1 (Quaternary)	Quaternary carbon of the cyclopropyl ring.
~15	C2, C3 ($-\text{CH}_2$)	Equivalent methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FT-IR Acquisition

- Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

- **Background Scan:** Perform a background scan of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric H₂O and CO₂ absorptions.
- **Sample Scan:** Place the sample in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Predicted IR Spectrum Analysis

The key functional groups will produce characteristic absorption bands.

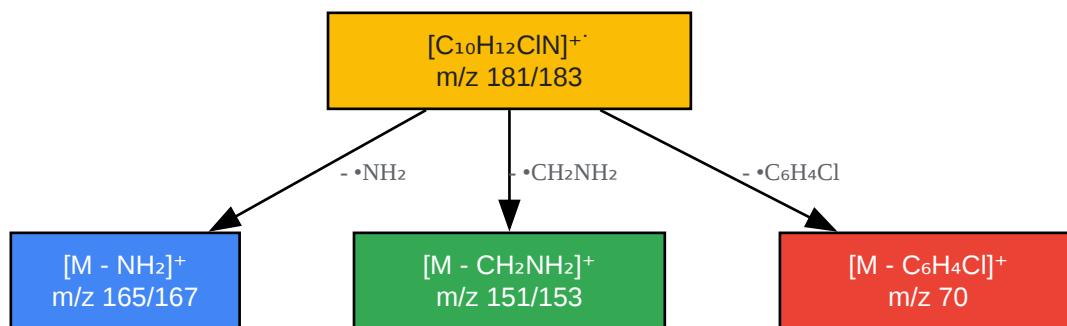
- **N-H Stretching:** As a primary amine, two N-H stretching bands are expected in the 3400-3250 cm⁻¹ region. These bands are often of medium intensity and may be broadened by hydrogen bonding[4].
- **C-H Stretching:**
 - Aromatic C-H stretches will appear as a group of sharp, medium-to-weak bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
 - Aliphatic C-H stretches (from the cyclopropyl and aminomethyl groups) will be observed just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).
- **N-H Bending:** The scissoring vibration of the primary amine group typically appears as a medium-to-strong band in the 1650-1580 cm⁻¹ region.
- **C=C Stretching:** Aromatic ring stretching vibrations will produce several bands of varying intensity in the 1600-1450 cm⁻¹ region.
- **Fingerprint Region (< 1500 cm⁻¹):** This region contains complex vibrations, including C-N and C-C stretching, and C-H bending. A strong C-Cl stretching absorption is expected in the 800-600 cm⁻¹ range, which is diagnostic for the chlorophenyl group.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3400-3250	Medium, Broad	N-H Stretch	Primary Amine
3100-3000	Medium-Weak	C-H Stretch	Aromatic
2980-2850	Medium	C-H Stretch	Aliphatic (Cyclopropyl, CH ₂)
1650-1580	Medium-Strong	N-H Bend	Primary Amine
1600-1450	Medium-Variable	C=C Stretch	Aromatic Ring
800-600	Strong	C-Cl Stretch	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.


Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or GC inlet for liquids.
- Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.
- Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
- Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₀H₁₂ClN is 181.07 g/mol for the ³⁵Cl isotope and 183.07 g/mol for the ³⁷Cl isotope.

- Molecular Ion (M^+): The key diagnostic feature will be the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl}:\text{Cl} \approx 3:1$), two peaks will be observed at m/z 181 and m/z 183 in an approximate 3:1 intensity ratio. The presence of this isotopic pattern is strong evidence for a molecule containing one chlorine atom.
- Key Fragmentation Pathways:
 - α -Cleavage (Benzylic Cleavage): The most favorable fragmentation is the cleavage of the C1-C4 bond to lose an $\cdot\text{NH}_2$ radical (16 Da), forming a stable secondary carbocation stabilized by both the phenyl and cyclopropyl rings. This would result in a major fragment at m/z 165/167.
 - Loss of Aminomethyl Group: Cleavage of the bond between the cyclopropyl ring and the aminomethyl group ($\cdot\text{CH}_2\text{NH}_2$) would lead to a fragment at m/z 151/153.
 - Loss of Chlorophenyl Group: Cleavage of the bond between the phenyl and cyclopropyl rings would result in a fragment corresponding to the chlorophenyl radical loss, with the charge retained on the cyclopropylmethanamine portion, giving a peak at m/z 70.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z (³⁵ Cl/ ³⁷ Cl)	Relative Intensity	Proposed Fragment
181 / 183	Medium	[M] ⁺ (Molecular Ion)
165 / 167	High	[M - •NH ₂] ⁺
151 / 153	Medium	[M - •CH ₂ NH ₂] ⁺
70	Medium-Low	[C ₄ H ₈ N] ⁺

Conclusion

This guide outlines the predicted comprehensive spectroscopic profile of **(1-(3-Chlorophenyl)cyclopropyl)methanamine**. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and robust analytical dataset for structural confirmation. The key identifiers include the complex aromatic signals and diastereotopic cyclopropyl protons in ¹H NMR, the ten distinct carbon signals in ¹³C NMR, the characteristic N-H and C-Cl stretches in IR, and the definitive M/M+2 isotopic pattern in the mass spectrum. By following the detailed experimental protocols and using the predicted data as a reference, researchers and drug development professionals can confidently verify the identity, structure, and purity of this important chemical entity.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General.
- PubMed. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH₂ torsion. *J Chem Phys.*
- ACS Publications. (n.d.). Vibrational spectra and conformations of cyclopropylamine. *The Journal of Physical Chemistry.*
- Ascendex Scientific, LLC. (n.d.). **(1-(3-chlorophenyl)cyclopropyl)methanamine**.
- Reich, H. J. (2021). ¹³C NMR Chemical Shifts. *Organic Chemistry Data.*
- Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. *Organic Chemistry Data.*
- ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.
- Doc Brown's Chemistry. (2023). ¹³C nmr spectrum of methylamine.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine.
- NIST. (n.d.). Ethanone, 1-cyclopropyl-. *NIST Chemistry WebBook.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. ¹³C nmr spectrum of methylamine CH₅N CH₃NH₂ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of methylamine CH₅N CH₃NH₂ prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [(1-(3-Chlorophenyl)cyclopropyl)methanamine spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175532#1-3-chlorophenyl-cyclopropyl-methanamine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com